molecular formula C40H60N2O8 B152010 Naugard XL-1 CAS No. 70331-94-1

Naugard XL-1

Cat. No. B152010
CAS RN: 70331-94-1
M. Wt: 696.9 g/mol
InChI Key: OXWDLAHVJDUQJM-UHFFFAOYSA-N
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Description

Naugard XL-1 is a stabilizer used in various applications to enhance the durability and longevity of materials. In the context of hot melt adhesives, it acts as a metal deactivator and phenolic antioxidant. The substance is particularly effective in preventing the thermal oxidation of materials such as ethylene-propylene copolymers, which are essential components of hot melt adhesives used for binding books. The addition of Naugard XL-1 to these adhesives significantly improves their thermooxidative stability, making it a valuable additive in the production of hot melt adhesives .

Synthesis Analysis

While the provided papers do not detail the synthesis of Naugard XL-1, its role in the synthesis of other materials is evident. For instance, it is used as a stabilizer in the grafting process of acrylic acid onto ethylene-propylene copolymers. This process enhances the copolymer's properties, making it suitable for use as a hot melt adhesive. The presence of Naugard XL-1 during this synthesis process ensures that the material maintains its stability and does not degrade due to oxidation .

Molecular Structure Analysis

Naugard XL-1, known chemically as 2,2'-oxamidobis[ethyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate], has a molecular structure that includes phenolic groups, which are known for their antioxidant properties. These groups are likely responsible for its effectiveness as a stabilizer, as they can neutralize free radicals and prevent oxidative degradation of materials .

Chemical Reactions Analysis

The antioxidant properties of Naugard XL-1 suggest that it participates in chemical reactions that involve the scavenging of free radicals. This would prevent the propagation of oxidation reactions in the materials it is meant to protect. The exact mechanisms of these reactions are not detailed in the provided papers, but the effectiveness of Naugard XL-1 in preventing thermooxidative degradation is well documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of Naugard XL-1 contribute to its role as an effective stabilizer in various materials. Its compatibility with ethylene-propylene copolymers and its ability to withstand high temperatures without losing efficacy are particularly important for its application in hot melt adhesives. Additionally, a subchronic feeding study in beagle dogs showed that Naugard XL-1 did not exhibit any treatment-related toxic or pathological effects at various dose levels, indicating its safety under the conditions tested .

Relevant Case Studies

The study involving beagle dogs provides insight into the safety profile of Naugard XL-1 when ingested at different concentrations. Over the course of the study, variables such as body weight gain, food consumption, organ weight, and various other health indicators were monitored. The absence of treatment-related effects at any dose level suggests that Naugard XL-1 is non-toxic under the conditions of the study, which is an important consideration for its use in consumer products .

Scientific Research Applications

1. Toxicological Studies

Naugard XL-1 has been the subject of toxicological studies to assess its effects when consumed. In a subchronic feeding study conducted on beagle dogs, Naugard XL-1 was administered at varying levels. The study monitored body weight, organ weight, hematological, clinical chemical, and urine analysis data, along with ophthalmic, gross, and histopathological examinations. The findings indicated no treatment-related effects in animals exposed to Naugard XL-1 at any dose level (Jonmaire, Sowinski, Gephart, & Becci, 1985).

2. Application in Polymer Science

Naugard XL-1 has been utilized in various studies related to polymer science. For instance, its effects on the thermal oxidation of mixtures used as hot melt adhesives have been evaluated, demonstrating its efficiency as a thermooxidative stabilizer (Rychlý et al., 2020). Additionally, the influence of Naugard XL-1, among other metal deactivators, on the photo-oxidation of nylon 6,6 film was examined, revealing its effectiveness in inhibiting the photo-sensitizing effect of iron (Allen, Harrison, Ledward, & Follows, 1989).

3. Enhancing Materials' Properties

Research has also focused on the synergistic behavior of Naugard XL-1 with other antioxidants in materials like high-density polyethylene (HDPE). These studies explore how different stabilizers interact and their impact on the material's properties under various conditions (Chirinos-Padron, Hernández, Allen, Vasilion, Marshall, & Poortere, 1987).

4. Wastewater Treatment Studies

Naugard XL-1 has been investigated in the context of wastewater treatment. Studies have looked into the electrolytic treatment of industrial effluent containing Naugard Q (related to Naugard XL-1), evaluating its biodegradability and molecular structure changes post-treatment (Inazaki et al., 2010).

5. Biodiesel Stabilization

In the field of renewable energy, Naugard XL-1 has been explored as a stabilizer for biodiesel. Research on stabilizing sunflower biodiesel with synthetic antioxidant blends, including Naugard XL-1, has highlighted its potential to enhance biodiesel's oxidative stability (Westhuizen & Focke, 2018).

Safety And Hazards

Work areas should be sufficiently ventilated to minimize dust exposure . Closed handling systems should be protected against possible dust explosions, and dust accumulation on building or equipment surfaces should be avoided . Personal contact should be avoided. Impervious gloves and goggles should be worn when handling . It may be irritating to eyes and skin, and may be harmful if absorbed through the skin, inhaled, or swallowed .

properties

IUPAC Name

2-[[2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylamino]-2-oxoacetyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60N2O8/c1-37(2,3)27-21-25(22-28(33(27)45)38(4,5)6)13-15-31(43)49-19-17-41-35(47)36(48)42-18-20-50-32(44)16-14-26-23-29(39(7,8)9)34(46)30(24-26)40(10,11)12/h21-24,45-46H,13-20H2,1-12H3,(H,41,47)(H,42,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWDLAHVJDUQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCNC(=O)C(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052450
Record name 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Naugard XL-1

CAS RN

70331-94-1
Record name 2,2′-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70331-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naugard XL-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070331941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-dioxoethylene)bis(iminoethylene) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
NS Allen, MJ Harrison, M Ledward… - Polymer degradation and …, 1989 - Elsevier
… the polymer in the order Irganox MD1024 > Naugard XL-1 > Mark CDA-1. The poorer … actions of the metal deactivators, especially Naugard XL-1 and Irganox MD-1024, are more …
Number of citations: 23 www.sciencedirect.com
PW Jonmaire, EJ Sowinski, LA Gephart… - Journal of Toxicology …, 1985 - Taylor & Francis
… Naugard XL-1 might migrate from these packaging materials into food. The present study was conducted to evaluate the subchronic toxicity of Naugard XL-1 in … fed Naugard XL-1 was …
Number of citations: 3 www.tandfonline.com
AJ Chirinos-Padrón, PH Hernández, NS Allen… - … degradation and stability, 1987 - Elsevier
… + Naugard XL 1 in the Philips polymer antagonism is observed), but it is obvious that Naugard XL 1 … On the other hand, Naugard XL 1 has a phenolic group in its structure which imparts …
Number of citations: 24 www.sciencedirect.com
BX Du, JH Zhang, M Xiao… - 2022 IEEE 4th International …, 2022 - ieeexplore.ieee.org
… -0, which are attributed to the carbonyl groups on the Naugard XL-1 molecule. PP-480 and PP-… -1750 cm-1 due to the presence of Naugard XL-1. With the increase of the aging time, the …
Number of citations: 0 ieeexplore.ieee.org
S Scotti, S Carrara - 2015 - cdnmedia.eurofins.com
… Naugard XL-1 C40H60N2O8(-H+) (m/z 695.425) was CAS number identified it to be Naugard XL-1. … identifying the unknown compound as Naugard XL-1, further fragmentation studies …
Number of citations: 3 cdnmedia.eurofins.com
R Jozef, R Lyda, N Igor, V Vladimír, P Jozef, J Ivica… - Polymer Testing, 2020 - Elsevier
… Naugard XL-1 (Addivant) was used as antioxidant (2,2′-oxamido bis-[ethyl-3- (3,5-di-t-butyl… Naugard XL-1 is used in a wide variety of polyolefinic and polystyrenic resins. Besides …
Number of citations: 28 www.sciencedirect.com
Y KAWAMURA, M MIURA, T SUGITA… - Food Hygiene and …, 1997 - jstage.jst.go.jp
The residue and release of 28 kinds of antioxidants and ultraviolet stabilizers in polyethylene products were investigated. The samples included a total of 36 kinds of kitchenware, eg, …
Number of citations: 18 www.jstage.jst.go.jp
BH Kim, DK Yang, J Hoa Ok - Journal of chromatographic …, 2007 - academic.oup.com
A high-temperature liquid chromatographic technique is employed for the separation of commercially available polymer additives to enhance the resolution and speed. Separation …
Number of citations: 11 academic.oup.com
S Beißmann, M Reisinger, L Toelgyesi… - Analytical and …, 2013 - Springer
In the present study, the applicability of rapid flow injection–triple quadrupole mass spectrometry for simultaneous qualitative screening of different classes of stabilizers in polymeric …
Number of citations: 18 link.springer.com
S Beißmann, M Reisinger, A Reimann… - Rapid …, 2014 - Wiley Online Library
… 234, Tinuvin 328, Chimassorb 81; metal deactivators: Irganox MD 1024, Naugard XL-1; hindered amine light stabilizers: Chimassorb 944, Cyasorb UV-3529, Tinuvin … Naugard XL-1a …

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